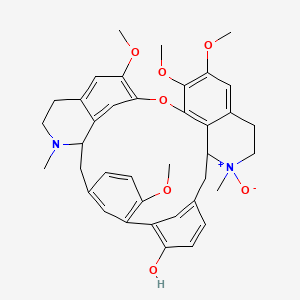
Funiferine N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Funiferine N-oxide, also known as this compound, is a useful research compound. Its molecular formula is C38H42N2O7 and its molecular weight is 638.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biomedical Applications
1.1 Bioimaging and Sensing
Funiferine N-oxide has been utilized in bioimaging due to its ability to undergo intramolecular charge transfer (ICT), which allows for “turn-on” fluorescence. This property is particularly useful in detecting hypoxic conditions within cells, as the N–O bond can be cleaved enzymatically or chemically, resulting in a fluorescent signal that can be monitored in real-time . Such applications are crucial for studying tumor microenvironments and monitoring oxygen levels in various biological systems.
1.2 Antimicrobial and Antitumor Activities
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. A review of isoquinoline N-oxide alkaloids highlighted over 200 compounds with confirmed antibacterial and antitumor activities, suggesting that derivatives of this compound could serve as potential leads for drug discovery . The structure-activity relationship (SAR) studies have further predicted additional biological activities for these compounds, indicating their potential utility in developing new therapeutic agents.
1.3 Drug Delivery Systems
The zwitterionic nature of this compound enhances its solubility in biological fluids, making it an attractive candidate for drug delivery applications. Oligomeric N-oxides have shown promise as stealth reagents for drug conjugation, improving the pharmacokinetics of therapeutic agents by reducing their immunogenicity and enhancing blood compatibility . This characteristic is particularly beneficial for targeted drug delivery systems.
Environmental Applications
2.1 Pollution Mitigation
This compound's role in environmental science is emerging, particularly concerning its potential use in mitigating pollution. Its reactivity can be harnessed to degrade pollutants in water and soil, contributing to environmental cleanup efforts. The ability of N-oxides to form strong hydrogen bonds may also facilitate their interaction with various environmental contaminants, enhancing their removal efficiency .
Case Studies
Análisis De Reacciones Químicas
General Reactivity of N-oxides
N-oxides, including Funiferine N-oxide, typically undergo a variety of chemical reactions due to the polar nature of the N–O bond. The bond order in aromatic N-oxides is generally higher than one, leading to distinct reactivity patterns when compared to their non-oxidized counterparts. Common reactions include:
-
Reduction Reactions : N-oxides can be reduced back to their corresponding amines using various reducing agents such as metal catalysts or hydride reagents.
-
Deoxygenation : Under certain conditions, N-oxides can lose the oxygen atom, often yielding amines or other nitrogen-containing compounds.
Specific Reactions Involving this compound
Recent studies have highlighted specific reactions involving this compound that demonstrate its versatility:
2.2.1 Reduction Reactions
Research indicates that this compound can be effectively reduced using different catalysts. For instance, the use of molybdenum-based catalysts has shown promising results in converting this compound to its corresponding amine with high selectivity and efficiency under mild conditions (120 °C) .
| Catalyst | Reaction Conditions | Conversion Rate |
|---|---|---|
| Mo@C | 120 °C, 3 h | >99% |
| Mo@C | 105 °C, 20 h | Full conversion |
2.2.2 Photochemical Reactions
This compound has also been explored in photochemical transformations. A notable reaction involves its use as a catalyst in the carbohydroxylation of unactivated olefins under light irradiation, which leads to the formation of primary alcohols . This method showcases the ability of this compound to facilitate reactions that are otherwise challenging.
Mechanistic Insights
The mechanisms underlying these reactions often involve intermediate species formed during the reaction process. For example, in reduction reactions, a transient oxaziridine intermediate may form before yielding the final product . In photochemical reactions, radical species generated from this compound play a critical role in facilitating substrate transformations .
Medicinal Chemistry
The unique reactivity of this compound makes it a valuable compound in medicinal chemistry. Its derivatives have been studied for potential antiviral activities against various pathogens, including coronaviruses . The presence of the N-oxide functionality is crucial for enhancing biological activity.
Propiedades
Número CAS |
61912-73-0 |
|---|---|
Fórmula molecular |
C38H42N2O7 |
Peso molecular |
638.7 g/mol |
Nombre IUPAC |
6,20,21,25-tetramethoxy-15,30-dimethyl-15-oxido-23-oxa-30-aza-15-azoniaheptacyclo[22.6.2.13,7.18,12.114,18.027,31.022,33]pentatriaconta-3(35),4,6,8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-ol |
InChI |
InChI=1S/C38H42N2O7/c1-39-13-11-24-19-33(44-4)34-21-26(24)29(39)17-22-8-10-32(43-3)28(16-22)27-15-23(7-9-31(27)41)18-30-36-25(12-14-40(30,2)42)20-35(45-5)37(46-6)38(36)47-34/h7-10,15-16,19-21,29-30,41H,11-14,17-18H2,1-6H3 |
Clave InChI |
KZRLJDKVZIVKLA-UHFFFAOYSA-N |
SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC(=C(C=C4)OC)C5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CC[N+]6(C)[O-])OC)OC)O)OC |
SMILES canónico |
CN1CCC2=CC(=C3C=C2C1CC4=CC(=C(C=C4)OC)C5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CC[N+]6(C)[O-])OC)OC)O)OC |
Sinónimos |
funiferine N-oxide TB-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















